molecular formula C14H14ClNO3 B1519348 tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate CAS No. 914349-00-1

tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate

Cat. No. B1519348
CAS RN: 914349-00-1
M. Wt: 279.72 g/mol
InChI Key: FSJLIFCBCGGQFT-UHFFFAOYSA-N
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Description

“tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C14H14ClNO3 . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been a subject of interest in the chemical community . The compound can be synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole . The synthesis involves several steps, including Vilsmeier formylation, conversion to N-Boc derivative, reduction of the aldehyde group, and protection of the alcoholic hydroxy group .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C14H14ClNO3 . The compound belongs to the class of indole derivatives, which are characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Chemical Reactions Analysis

Indole derivatives, including “this compound”, are involved in various chemical reactions due to their versatile structure . They are important types of molecules and natural products and play a main role in cell biology . The compound can serve as a precursor to biologically active natural products like Indiacen A and Indiacen B .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate serves as an important intermediate in the synthesis of small molecule anticancer drugs. It's synthesized from commercially available materials through multiple chemical reactions, with a high total yield of 71.4%. This compound is integral in developing and optimizing anti-tumor inhibitors due to its role in the dysfunctional signaling of the PI3K/AKT/mTOR pathway in cancer cells. It's involved in the structure of many small molecule anticancer drugs, highlighting its significant potential in cancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).

In Organic Chemistry and Synthesis

In organic chemistry, this compound is used for synthesizing various intermediates and derivatives. For instance, it is involved in the highly stereoselective hydroformylation of derivatives, producing important intermediates for the synthesis of homochiral amino acid derivatives. These derivatives are of considerable synthetic value, indicating the versatility of this compound in chemical synthesis (Kollár & Sándor, 1993).

Catalysis and Reaction Studies

This compound also finds application in catalysis and various chemical reactions. For example, it has been used in the selective aerobic oxidation of allylic and benzylic alcohols, demonstrating its role as a catalyst in chemoselective oxidation processes. The ability to facilitate such specific reactions is crucial in the development of efficient and selective synthetic methodologies (Shen, Kartika, Tan, Webster, & Narasaka, 2012).

Structural and Analytical Studies

Additionally, studies involving the structural analysis of similar tert-butyl esters of indole derivatives have provided insights into their molecular configurations and properties. For instance, research on the crystal structure of related compounds has helped in understanding the molecular packing and hydrogen bonding patterns, which are essential for designing molecules with desired properties and activities (Thenmozhi, Kavitha, Dhayalan, Mohanakrishnan, & Ponnuswamy, 2009).

Future Directions

Indole derivatives, including “tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate”, have attracted increasing attention in recent years due to their potential applications in medicine . The investigation of novel methods of synthesis and the exploration of their biological activities are promising future directions .

properties

IUPAC Name

tert-butyl 4-chloro-3-formylindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)12-10(15)5-4-6-11(12)16/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJLIFCBCGGQFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654314
Record name tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914349-00-1
Record name 1,1-Dimethylethyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-chloro-3-formyl-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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